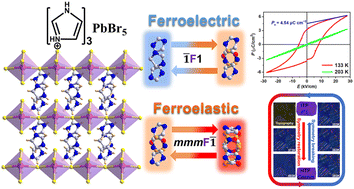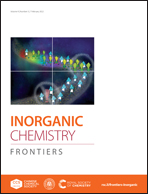Molecular orientation dynamics triggers ferroelectricity and ferroelasticity in an organic–inorganic halide material†
Inorganic Chemistry Frontiers Pub Date: 2023-10-18 DOI: 10.1039/D3QI01650A
Abstract
The ability to achieve multiple ferroic orderings can provide more selectivity for diverse applications, such as non-volatile memory, energy conversion, and pressure sensors. Molecular crystals occupy an important position in ferroic materials owing to their structural diversity, ease of preparation, low cost, and mechanical flexibility. However, it has been a great challenge to satisfy multiple ferroic ordering in a single material that is constrained by stringent crystal symmetry requirements. Herein, we have achieved multiple ferroic ordering coexistence in (imidazolium)3PbBr5 by utilizing ingenious molecular orientation dynamics. Confined by the unique skeleton of corner-shared lead halide octahedrons, the molecular out-of-plane and in-plane reorientational motions of imidazolium cations modulated by thermal stimulation result in ferroelectric and ferroelastic phase transitions. This study offers instructive clues for designing multiple ferroic orderings in a single material for potential emerging applications.


Recommended Literature
- [1] Design, synthesis, and characterization of an Fe(ii)-polymer of a redox non-innocent, heteroatomic, polydentate Schiff's base ligand: negative differential resistance and memory behaviour†
- [2] Highly water-dispersible TiO2nanoparticles for doxorubicin delivery: effect of loading mode on therapeutic efficacy
- [3] A tripartite carbohydrate-binding module to functionalize cellulose nanocrystals†
- [4] Regulating supramolecular interactions in dimeric macrocycles†
- [5] Recent methods for the synthesis of α-acyloxy ketones
- [6] Back cover
- [7] Sequestration of ruthenium residues via efficient fluorous-enyne termination†
- [8] Photolysis of 2,3-diphenylcycloprop-2-enecarboxylic acid azide and its homologue
- [9] Contents list
- [10] Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation†

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 19542-54-2
-
CAS no.: 16284-60-9









